molecular formula C12H16ClNO3 B2540155 tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate CAS No. 2248323-60-4

tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate

Cat. No.: B2540155
CAS No.: 2248323-60-4
M. Wt: 257.71
InChI Key: PUBMAYQQXPPSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate: is an organic compound with a complex structure that includes a tert-butyl ester group, an amino group, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate typically involves the reaction of 4-amino-2-chlorophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Derivatives with different substituents on the aromatic ring.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced functional groups.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry: tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of different functional groups on biological activity. It may serve as a building block for the synthesis of bioactive molecules.

Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and chloro groups can influence the compound’s binding affinity and specificity towards its targets. The ester group may also play a role in the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

  • tert-Butyl 2-(4-amino-2-fluorophenoxy)acetate
  • tert-Butyl 2-(4-amino-2-bromophenoxy)acetate
  • tert-Butyl 2-(4-amino-2-methylphenoxy)acetate

Comparison: tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. Compared to its fluorinated, brominated, or methylated analogs, the chloro derivative may exhibit different physicochemical properties, such as solubility and stability. These differences can impact the compound’s suitability for specific applications, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 2-(4-amino-2-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBMAYQQXPPSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.